molecular formula C9H14N4O2 B15261282 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15261282
M. Wt: 210.23 g/mol
InChI Key: WSZFIUSQWCDBGV-UHFFFAOYSA-N
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Description

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to form the triazole ring. The piperidine ring can be introduced through various synthetic routes, including the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available precursorsThe use of heterogeneous catalysts and green chemistry principles, such as solvent-free conditions or water as a solvent, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrotriazole derivatives .

Scientific Research Applications

1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the piperidine and triazole rings, as well as the carboxylic acid group.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-methyl-5-piperidin-4-yltriazole-4-carboxylic acid

InChI

InChI=1S/C9H14N4O2/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13/h6,10H,2-5H2,1H3,(H,14,15)

InChI Key

WSZFIUSQWCDBGV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C(=O)O)C2CCNCC2

Origin of Product

United States

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